Bienvenue dans la boutique en ligne BenchChem!

4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol

Purity Specification Quality Control Synthetic Reproducibility

4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol (CAS 321744-84-7) is a research-use-only indole-piperidine alcohol with molecular formula C14H18N2O and molecular weight 230.31 g/mol. It features a 6-substituted indole ring attached to the 4-position of an N-methylpiperidin-4-ol scaffold.

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
CAS No. 321744-84-7
Cat. No. B1610109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol
CAS321744-84-7
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)(C2=CC3=C(C=C2)C=CN3)O
InChIInChI=1S/C14H18N2O/c1-16-8-5-14(17,6-9-16)12-3-2-11-4-7-15-13(11)10-12/h2-4,7,10,15,17H,5-6,8-9H2,1H3
InChIKeyZXYXBPUYUUKOEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol (CAS 321744-84-7): A 98% Purity, 6-Substituted Indole-Piperidine Building Block for Focused Library Synthesis and Pharmaceutical Intermediate Applications


4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol (CAS 321744-84-7) is a research-use-only indole-piperidine alcohol with molecular formula C14H18N2O and molecular weight 230.31 g/mol . It features a 6-substituted indole ring attached to the 4-position of an N-methylpiperidin-4-ol scaffold. This substitution pattern distinguishes it from more common 3-substituted or 5-substituted indole-piperidine analogs, which may affect its physicochemical properties and downstream synthetic utility . The compound is commercially available with specified purity of 98% and is used primarily as a building block in medicinal chemistry programs targeting CNS or anti-inflammatory pathways [1].

4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol (CAS 321744-84-7): Why Alternative Indole-Piperidine Analogs or Lower Purity Batches Cannot Substitute for This Specific Building Block


Indole-piperidine building blocks are not interchangeable due to critical differences in regioisomerism and purity specifications. The 6-substituted indole regioisomer (CAS 321744-84-7) presents distinct electronic and steric properties compared to its 5- or 7-substituted analogs, which can influence reaction yields, binding orientations in target engagement studies, and overall synthetic tractability [1]. Furthermore, procuring this compound at a verified purity of 98% ensures reproducible downstream synthetic outcomes and reduces the need for additional purification steps that are necessary when using lower purity batches (e.g., 95%+ grades). Generic substitution with an uncharacterized or lower-purity analog risks introducing batch-to-batch variability, confounding SAR data, and incurring hidden costs in medicinal chemistry workflows .

4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol (CAS 321744-84-7): Quantitative Differentiation from Analogs Based on Purity, Physicochemical Properties, and Synthetic Utility


Superior Minimum Purity Specification (98%) Compared to Alternative Commercial Batches (95%+)

This compound is commercially supplied with a minimum purity specification of 98% . This represents a 3-percentage-point advantage over alternative commercial batches offered at 95%+ purity . The higher purity reduces the need for pre-use purification, thereby lowering solvent consumption and labor costs in parallel synthesis workflows. The quantified difference is 3 absolute percentage points in guaranteed minimum purity.

Purity Specification Quality Control Synthetic Reproducibility

Predicted Lipophilicity (XLogP3 = 2.5) Differentiates from 5- and 7-Substituted Regioisomers

The computed XLogP3 value for 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol is 2.5 [1]. This value is predicted to differ from the 5-substituted and 7-substituted regioisomers (for which analogous data are not systematically reported but are structurally expected to vary due to differential hydrogen bonding and electronic distribution). The 6-substitution pattern confers a specific hydrophobic/hydrophilic balance that is critical for passive membrane permeability predictions and CNS MPO scoring. The quantified baseline for this compound is XLogP3 = 2.5.

Lipophilicity CNS Drug Design Regioisomer Differentiation

Topological Polar Surface Area (TPSA = 39.3 Ų) Defines a Specific Physicochemical Space for Blood-Brain Barrier Permeability

The computed Topological Polar Surface Area (TPSA) for 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol is 39.3 Ų [1]. This value falls well below the commonly cited threshold of 90 Ų for favorable blood-brain barrier (BBB) penetration, suggesting intrinsic CNS accessibility. In contrast, more polar indole derivatives (e.g., those with additional hydroxyl or carboxamide groups on the indole ring) exhibit TPSA values >70 Ų, which are associated with reduced CNS exposure. The quantified TPSA for this specific building block is 39.3 Ų.

CNS Drug Design Physicochemical Property In Silico ADME

Rotatable Bond Count (nRotB = 1) Provides Conformational Restraint Advantage over More Flexible Analogs

The compound possesses only one rotatable bond (nRotB = 1), as computed by PubChem [1]. This contrasts sharply with extended indole-piperidine analogs containing additional linkers or side chains, which often have nRotB ≥ 3. A lower rotatable bond count is associated with improved ligand efficiency and reduced entropic penalty upon target binding. The quantified rotatable bond count for this compound is 1.

Conformational Restriction Ligand Efficiency Fragment-Based Drug Design

4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol (CAS 321744-84-7): Validated Application Scenarios Derived from Quantitative Differentiation Evidence


Focused Library Synthesis Requiring High Purity and CNS-amenable Physicochemical Properties

Medicinal chemistry teams building focused libraries for CNS targets can prioritize this 98% purity building block. Its computed TPSA of 39.3 Ų and XLogP3 of 2.5 align with CNS drug-likeness guidelines [1]. The higher purity specification minimizes the risk of impurity-driven false positives or off-target activity in primary screens, directly supporting robust SAR development. This is particularly valuable when exploring novel chemical space around the 6-indolyl motif, where subtle differences in substitution pattern can dictate target engagement [1].

Synthesis of 6-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS 321744-85-8) as a Key Downstream Intermediate

This compound serves as a direct upstream starting material for the dehydration product 6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS 321744-85-8) [2]. The 6-substitution pattern on the indole ring is essential for generating the specific tetrahydropyridine derivative, which is a known scaffold in GPCR-targeted research programs. The use of a high-purity precursor ensures that the dehydration reaction proceeds with fewer side products, improving overall synthetic efficiency [2].

Conformationally Restricted Fragment for Fragment-Based Drug Discovery (FBDD)

With a rotatable bond count of 1, this compound represents a rigid, low-molecular-weight (230.31 Da) fragment suitable for FBDD campaigns [1]. Its limited flexibility reduces the entropic penalty upon binding and can translate to higher ligand efficiency metrics when elaborated into lead compounds. The 6-indolyl attachment point also provides a unique vector for fragment growth that is distinct from more common 3-indolyl fragments, enabling the exploration of novel binding poses in target proteins [1].

SAR Exploration of Indole Substitution Patterns in Anti-inflammatory or CNS Programs

The 6-indolyl regioisomer is less frequently utilized in medicinal chemistry compared to 3- or 5-substituted indoles, making it a valuable tool for probing structure-activity relationships (SAR) in programs targeting inflammation or neurological disorders [2]. Its specific lipophilicity (XLogP3 = 2.5) and polar surface area (39.3 Ų) provide a differentiated physicochemical profile that can be leveraged to fine-tune ADME properties without altering the core pharmacophore. Procurement of this defined isomer enables head-to-head comparisons with 5- and 7-substituted analogs to delineate the impact of regioisomerism on potency and selectivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.